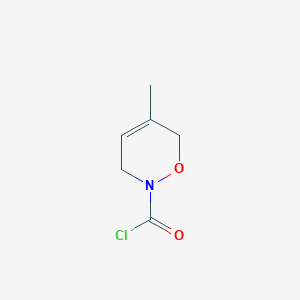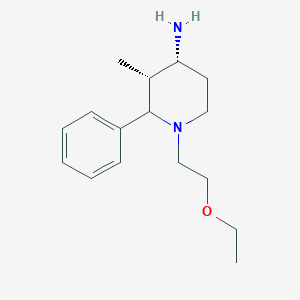
5-Methyl-3,6-dihydrooxazine-2-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-3,6-dihydrooxazine-2-carbonyl chloride is a chemical compound that belongs to the oxazine family. It is a versatile intermediate that has been used in various chemical reactions. The compound has shown promising results in scientific research applications, and its mechanism of action has been studied extensively.
Mechanism Of Action
The mechanism of action of 5-Methyl-3,6-dihydrooxazine-2-carbonyl chloride is not fully understood. However, it is believed to act as a nucleophile in various chemical reactions. The compound has been shown to undergo nucleophilic addition reactions with various electrophiles. It has also been shown to undergo ring-opening reactions with various nucleophiles.
Biochemical And Physiological Effects
The biochemical and physiological effects of 5-Methyl-3,6-dihydrooxazine-2-carbonyl chloride have not been extensively studied. However, it has been shown to have low toxicity and is not mutagenic or carcinogenic.
Advantages And Limitations For Lab Experiments
5-Methyl-3,6-dihydrooxazine-2-carbonyl chloride has several advantages and limitations for lab experiments. The compound is easy to synthesize and is readily available. It has also been shown to have low toxicity, which makes it safe to handle in the laboratory. However, the compound is not very stable and can decompose under certain conditions. It also has limited solubility in water, which can make it difficult to work with in aqueous solutions.
Future Directions
There are several future directions for the research on 5-Methyl-3,6-dihydrooxazine-2-carbonyl chloride. One direction is to study its mechanism of action in more detail. Another direction is to explore its potential as an intermediate in the synthesis of other biologically active compounds. Additionally, the compound could be further studied for its potential as an antibacterial or antiviral agent. Finally, the stability and solubility of the compound could be improved to make it more useful in laboratory experiments.
Conclusion:
In conclusion, 5-Methyl-3,6-dihydrooxazine-2-carbonyl chloride is a versatile intermediate that has shown promising results in scientific research applications. Its mechanism of action has been studied extensively, and it has been shown to have low toxicity. While the compound has several advantages and limitations for lab experiments, there are several future directions for research that could lead to new discoveries and applications for this compound.
Synthesis Methods
The synthesis of 5-Methyl-3,6-dihydrooxazine-2-carbonyl chloride involves the reaction of 5-methyl-2-hydroxybenzaldehyde with hydroxylamine hydrochloride in the presence of sodium acetate. The resulting compound is then treated with thionyl chloride to obtain 5-Methyl-3,6-dihydrooxazine-2-carbonyl chloride. The reaction scheme is as follows:
Scientific Research Applications
5-Methyl-3,6-dihydrooxazine-2-carbonyl chloride has been used in various scientific research applications. It has been used as an intermediate in the synthesis of various biologically active compounds. It has also been used in the synthesis of chiral oxazolidinones, which have shown promising results as antibacterial agents. The compound has also been used in the synthesis of chiral pyrrolidines, which have shown potential as antiviral agents.
properties
CAS RN |
117593-04-1 |
|---|---|
Product Name |
5-Methyl-3,6-dihydrooxazine-2-carbonyl chloride |
Molecular Formula |
C6H8ClNO2 |
Molecular Weight |
161.58 g/mol |
IUPAC Name |
5-methyl-3,6-dihydrooxazine-2-carbonyl chloride |
InChI |
InChI=1S/C6H8ClNO2/c1-5-2-3-8(6(7)9)10-4-5/h2H,3-4H2,1H3 |
InChI Key |
RCPSEXCYDLYRNS-UHFFFAOYSA-N |
SMILES |
CC1=CCN(OC1)C(=O)Cl |
Canonical SMILES |
CC1=CCN(OC1)C(=O)Cl |
synonyms |
2H-1,2-Oxazine-2-carbonyl chloride, 3,6-dihydro-5-methyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-Iodo-2-methyl-1H-benzo[D]imidazole](/img/structure/B45045.png)








![1-(3-Chlorophenyl)-3-{5-[2-(Thieno[3,2-D]pyrimidin-4-Ylamino)ethyl]-1,3-Thiazol-2-Yl}urea](/img/structure/B45072.png)
![(7S,8S)-5-chloro-3-[(1E,3E)-3,5-dimethylhepta-1,3-dienyl]-7,8-dihydroxy-7-methyl-8H-isochromen-6-one](/img/structure/B45073.png)

